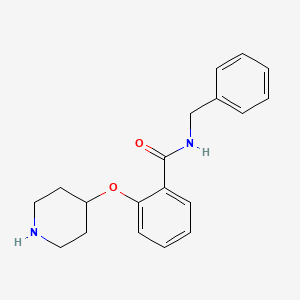

N-benzyl-2-piperidin-4-yloxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

N-benzyl-2-piperidin-4-yloxybenzamide |

InChI |

InChI=1S/C19H22N2O2/c22-19(21-14-15-6-2-1-3-7-15)17-8-4-5-9-18(17)23-16-10-12-20-13-11-16/h1-9,16,20H,10-14H2,(H,21,22) |

InChI Key |

WQXRVGLNXUNESL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Contextualization Within Known Benzamide and Piperidine Chemotypes

The benzamide (B126) and piperidine (B6355638) moieties are privileged structures in medicinal chemistry, each contributing unique physicochemical and pharmacological properties to a molecule. mdpi.com Benzamides are recognized for their ability to form hydrogen bonds and engage in various non-covalent interactions, making them versatile pharmacophores. researchgate.net They are integral components of numerous approved drugs with diverse therapeutic applications, including antiemetics, antipsychotics, and prokinetics. mdpi.com

The piperidine ring, a saturated heterocycle, is one of the most prevalent N-heterocycles found in pharmaceuticals. mdpi.com Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. nih.gov The incorporation of a piperidine scaffold can enhance a compound's solubility, metabolic stability, and ability to cross the blood-brain barrier. nih.gov

The combination of these two chemotypes in N-benzyl-2-piperidin-4-yloxybenzamide results in a molecule with a distinct three-dimensional architecture and a rich potential for forming multiple interactions with biological macromolecules. The ether linkage between the benzamide and piperidine components provides a degree of conformational flexibility, which can be advantageous for binding to diverse protein targets.

Significance of the N Benzyl 2 Piperidin 4 Yloxybenzamide Structure for Preclinical Investigation

The unique structural arrangement of N-benzyl-2-piperidin-4-yloxybenzamide presents several compelling features for preclinical investigation. The combination of the rigid benzamide (B126) plane, the flexible ether linker, and the conformationally adaptable piperidine (B6355638) ring, decorated with a lipophilic N-benzyl group, suggests the potential for interactions with a diverse range of biological targets.

Table 1: Potential Biological Targets for this compound Based on Structural Analogs

| Target Class | Rationale for Potential Interaction |

| G-protein coupled receptors (GPCRs) | The N-benzylpiperidine moiety is a common feature in many GPCR ligands. nih.gov |

| Ion Channels | Benzamide derivatives have been shown to modulate the activity of various ion channels. |

| Enzymes | The scaffold presents multiple points for hydrogen bonding and hydrophobic interactions within enzyme active sites. nih.gov |

| Kinases | Substituted benzamides have been explored as kinase inhibitors. researchgate.net |

The ortho-substitution pattern on the benzamide ring, coupled with the 4-oxy-piperidine linkage, creates a specific spatial arrangement of functional groups that could lead to high-affinity and selective binding to a particular biological target. Molecular modeling and computational studies could be employed to predict potential binding modes and guide the design of focused screening libraries.

Broad Research Domains and Unexplored Avenues for N Benzyl 2 Piperidin 4 Yloxybenzamide

Total Synthesis Approaches for this compound

Convergent and Linear Synthesis Strategies

Linear Synthesis:

A linear synthetic route involves the sequential addition of the molecular fragments. One plausible linear strategy would commence with the synthesis of N-benzyl-4-hydroxypiperidine. This can be achieved by the N-alkylation of 4-hydroxypiperidine (B117109) with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base such as potassium carbonate. Subsequently, the ether linkage can be formed by reacting the resulting N-benzyl-4-hydroxypiperidine with a suitable 2-halobenzamide or a derivative thereof, under conditions that promote nucleophilic aromatic substitution or a metal-catalyzed coupling reaction. A final step would then involve the formation of the benzamide if a precursor like 2-((1-benzylpiperidin-4-yl)oxy)benzoic acid is synthesized first.

Convergent Synthesis:

Synthesis of N-benzyl-4-hydroxypiperidine: This intermediate is typically prepared from commercially available 4-piperidone (B1582916). The synthesis involves the N-benzylation of 4-piperidone followed by the reduction of the ketone functionality. For instance, 4-piperidone can be reacted with benzyl bromide in the presence of a base like triethylamine (B128534) to yield N-benzyl-4-piperidone. Subsequent reduction of the ketone, for example with sodium borohydride, affords N-benzyl-4-hydroxypiperidine.

Synthesis of a 2-alkoxybenzamide precursor: This can involve the preparation of 2-hydroxybenzamide (salicylamide) from salicylic (B10762653) acid or its derivatives. For example, salicylic acid can be converted to its methyl ester, followed by amidation with ammonia.

The two fragments, N-benzyl-4-hydroxypiperidine and a suitably activated 2-hydroxybenzamide derivative, are then coupled to form the final product.

| Strategy | Key Steps | Advantages | Disadvantages |

| Linear | 1. Synthesis of N-benzyl-4-hydroxypiperidine. 2. Formation of the ether linkage. 3. Formation of the amide bond. | Simpler to plan and execute for less complex targets. | Overall yield can be low due to the number of sequential steps. |

| Convergent | 1. Independent synthesis of N-benzyl-4-hydroxypiperidine. 2. Independent synthesis of a 2-hydroxybenzamide derivative. 3. Coupling of the two fragments. | Higher overall yields. Allows for parallel synthesis of fragments. | May require more complex coupling reactions in the final steps. |

Key Coupling Reactions for Benzamide and Ether Linkages

The formation of the ether and benzamide bonds are pivotal steps in the synthesis of this compound.

Ether Linkage Formation:

Several established methods can be employed to construct the aryl ether bond between the piperidine-4-ol and the 2-hydroxybenzamide fragments:

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with a primary alkyl halide. In a convergent approach, the sodium salt of 2-hydroxybenzamide could be reacted with a derivative of N-benzyl-4-hydroxypiperidine where the hydroxyl group has been converted to a good leaving group (e.g., a tosylate or mesylate). Alternatively, and more commonly for aryl ethers, the phenoxide of 2-hydroxybenzamide can react with an activated piperidine derivative.

Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a phenolic compound under mild conditions, using reagents like triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). In this case, N-benzyl-4-hydroxypiperidine would be reacted with 2-hydroxybenzamide in the presence of the Mitsunobu reagents. This reaction typically proceeds with inversion of configuration at the alcohol's stereocenter, a consideration if chiral piperidinols are used.

Ullmann Condensation: This copper-catalyzed reaction is a powerful tool for the formation of diaryl ethers and aryl alkyl ethers. A modified Ullmann-type reaction could be employed to couple N-benzyl-4-hydroxypiperidine with a 2-halobenzamide (e.g., 2-iodobenzamide (B1293540) or 2-bromobenzamide) in the presence of a copper catalyst and a base.

Benzamide Linkage Formation:

Should the synthetic strategy involve the formation of the amide bond at a late stage, standard peptide coupling methods can be utilized. For instance, if 2-((1-benzylpiperidin-4-yl)oxy)benzoic acid is prepared as an intermediate, it can be coupled with benzylamine (B48309) using a variety of coupling reagents:

Carbodiimide-based reagents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), are commonly used to facilitate amide bond formation.

Phosphonium-based reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective for amide coupling.

Uronium-based reagents: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are known for their high efficiency and suppression of side reactions.

Advanced Synthetic Techniques for Piperidine and Benzyl Moieties

The synthesis of this compound and its analogues can benefit from advanced synthetic methods that allow for greater control over stereochemistry and the introduction of diverse functionalities.

Stereoselective Construction of the Piperidine Ring

While the parent compound this compound does not possess a chiral center on the piperidine ring if starting from 4-piperidone, the synthesis of chiral analogues with substituents on the piperidine ring necessitates stereoselective methods.

Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an imine with a diene can provide a powerful route to substituted piperidine derivatives with good control of stereochemistry.

Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyridinium (B92312) salts or tetrahydropyridines using chiral catalysts (e.g., those based on rhodium or iridium) can yield enantiomerically enriched piperidines.

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as amino acids or sugars, can provide access to enantiopure piperidine scaffolds.

| Method | Description | Stereochemical Control |

| Aza-Diels-Alder | [4+2] cycloaddition of an imine and a diene. | High, dependent on dienophile, diene, and catalyst. |

| Asymmetric Hydrogenation | Reduction of a prochiral precursor using a chiral catalyst. | High enantioselectivity can be achieved. |

| Chiral Pool Synthesis | Use of enantiopure starting materials from nature. | Absolute stereochemistry is predetermined by the starting material. |

N-Alkylation and Arylation Methods

The introduction of the benzyl group and the potential for synthesizing N-aryl analogues rely on efficient N-alkylation and N-arylation methods.

N-Alkylation: The direct alkylation of the piperidine nitrogen with benzyl halides is a common method. The reaction is typically carried out in the presence of a base (e.g., K2CO3, Et3N) in a suitable solvent (e.g., acetonitrile (B52724), DMF). To avoid potential over-alkylation leading to quaternary ammonium (B1175870) salts, controlled addition of the alkylating agent is often employed. Reductive amination of a piperidine with benzaldehyde (B42025) is another effective method, proceeding via an iminium ion intermediate that is subsequently reduced in situ.

N-Arylation: For the synthesis of N-aryl analogues, the Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This method is highly versatile and tolerates a wide range of functional groups. The Ullmann condensation, a copper-catalyzed N-arylation, provides an alternative, particularly for electron-deficient aryl halides.

Design and Synthesis of this compound Analogues and Derivatives

The modular nature of the synthesis of this compound allows for the straightforward design and synthesis of a wide array of analogues and derivatives to explore structure-activity relationships (SAR). Modifications can be introduced at three primary locations: the benzyl moiety, the piperidine ring, and the benzamide portion.

Benzyl Moiety Modification: A variety of substituted benzyl halides or benzaldehydes can be used in the N-alkylation or reductive amination steps to introduce different substituents onto the phenyl ring of the benzyl group. This allows for the exploration of electronic and steric effects on biological activity.

Piperidine Ring Functionalization: Starting with substituted 4-piperidones or employing stereoselective synthesis methods allows for the introduction of various functional groups at different positions of the piperidine ring. For example, using substituted piperidin-4-ols can introduce diversity at the 4-position of the piperidine core.

Benzamide Moiety Variation: A diverse range of substituted 2-hydroxybenzoic acids or their corresponding amides can be used to modify the benzamide part of the molecule. This allows for the investigation of the importance of the substitution pattern on the benzamide ring for biological activity. For instance, analogues with different substituents on the aromatic ring of the benzamide can be synthesized by starting with the appropriately substituted salicylic acid derivatives.

Rational Design Principles for Substituent Modifications

The rational design of derivatives of this compound is fundamentally guided by establishing a comprehensive structure-activity relationship (SAR). This process involves systematically altering different parts of the molecule—namely the N-benzyl group, the piperidine ring, and the benzamide moiety—to understand how these changes affect the compound's biological activity.

Table 1: Key Areas for Substituent Modification and Their Rationale

| Molecular Scaffold | Rationale for Modification | Potential Substituents |

| N-benzyl group | To explore interactions with hydrophobic pockets and potential for hydrogen bonding. | Halogens (F, Cl, Br), alkyl groups (CH₃, C₂H₅), alkoxy groups (OCH₃), trifluoromethyl (CF₃) |

| Piperidine Ring | To investigate the impact of stereochemistry and conformational rigidity on binding affinity. | Methyl groups, hydroxyl groups, fluorine |

| Benzamide Moiety | To modulate electronic properties, solubility, and hydrogen bonding capacity. | Electron-donating groups (e.g., -OCH₃, -NH₂), electron-withdrawing groups (e.g., -NO₂, -CN), heterocyclic rings |

Computational modeling and molecular docking studies are instrumental in this rational design process. By simulating the interaction of designed analogs with their biological target, researchers can predict binding affinities and modes of interaction, thereby prioritizing the synthesis of compounds with the highest potential for improved activity.

Parallel Synthesis and Combinatorial Chemistry Approaches

To efficiently explore the vast chemical space around the this compound scaffold, parallel synthesis and combinatorial chemistry techniques are employed. These high-throughput methods allow for the rapid generation of large, diverse libraries of related compounds.

A common strategy involves a convergent synthetic route where the core piperidin-4-yloxybenzamide structure is prepared first, followed by the parallel introduction of diverse benzyl groups. This can be achieved through reductive amination of a debenzylated piperidine intermediate with a library of commercially available benzaldehydes.

Table 2: Representative Library Synthesis via Parallel Reductive Amination

| Reagent 1 (Core) | Reagent 2 (Library of Aldehydes) | Resulting Substituent on N-benzyl group |

| 2-(Piperidin-4-yloxy)benzamide | Benzaldehyde | Unsubstituted |

| 2-(Piperidin-4-yloxy)benzamide | 4-Fluorobenzaldehyde | 4-Fluoro |

| 2-(Piperidin-4-yloxy)benzamide | 4-Methoxybenzaldehyde | 4-Methoxy |

| 2-(Piperidin-4-yloxy)benzamide | 3-Trifluoromethylbenzaldehyde | 3-Trifluoromethyl |

This approach, often facilitated by automated synthesis platforms, significantly accelerates the drug discovery process by enabling the screening of a multitude of analogs in a short period.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or enhancing its biological activity. In the context of this compound, this could involve replacing key functional groups with others that have similar steric and electronic properties. For instance, the ether linkage could be replaced with a thioether or an amine, or the amide bond could be substituted with a reverse amide or a sulfonamide.

Scaffold hopping, a more drastic modification, aims to identify novel core structures that can mimic the essential pharmacophoric features of the original this compound scaffold. This strategy is particularly useful for generating new intellectual property and overcoming potential liabilities associated with the original chemical series. For example, the piperidine ring could be replaced by other cyclic amines such as pyrrolidine (B122466) or azepane, or the entire 2-piperidin-4-yloxybenzamide core could be replaced by a completely different heterocyclic system that maintains the correct spatial arrangement of key interaction points. One study explored the replacement of the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold with a 2-(quinolin-4-yloxy)acetamide system in the development of antimycobacterial agents, demonstrating the utility of this approach in discovering novel active compounds. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally sustainable and economically viable manufacturing processes. Key considerations include the use of safer solvents, minimizing waste, and employing catalytic reactions.

One area of focus is the amide bond formation step. Traditional methods often rely on coupling reagents that generate significant amounts of byproducts. Greener alternatives include the use of catalytic methods, such as boric acid-catalyzed condensation, which can proceed under milder conditions and with higher atom economy. walisongo.ac.id

Furthermore, the use of microwave-assisted synthesis has shown promise in accelerating reaction times, improving yields, and often reducing the need for harsh solvents in the synthesis of related heterocyclic compounds. nih.gov Exploring such technologies for the synthesis of this compound could lead to more efficient and environmentally friendly production routes.

Challenges and Innovations in Scalable Synthesis

Translating a laboratory-scale synthesis of this compound to a large-scale industrial process presents several challenges. These include ensuring consistent product quality, managing reaction exotherms, and minimizing the use of hazardous or expensive reagents.

Innovations in process chemistry are key to overcoming these hurdles. The development of robust crystallization procedures is critical for obtaining the final product with high purity and consistent physical properties. Continuous flow chemistry is another innovative approach that can offer significant advantages for scalable synthesis. By performing reactions in a continuous stream rather than in large batches, flow chemistry can provide better control over reaction parameters, improve safety, and potentially increase throughput.

Furthermore, the development of "one-pot" or "telescoped" synthetic sequences, where multiple reaction steps are performed in a single reactor without isolating intermediates, can significantly improve process efficiency and reduce waste. Such strategies are being actively explored to streamline the synthesis of complex pharmaceutical intermediates.

Target Identification and Validation Studies

Currently, there is no publicly accessible information detailing the use of high-throughput screening (HTS) or ligand fishing methodologies specifically for this compound. These techniques are crucial in early-phase drug discovery to rapidly assess the interaction of a compound against a large number of targets. The N-benzylpiperidine motif is a common scaffold in medicinal chemistry and is present in numerous compounds that have undergone such screening, leading to the identification of various biological activities. nih.gov

While specific binding data for this compound across a wide range of G-protein coupled receptors (GPCRs) and ion channels is not available, studies on related benzamide derivatives have revealed significant interactions with certain receptor types.

A radioiodinated analog of a structurally related benzamide, [¹²⁵I]5, demonstrated nanomolar affinity for sigma binding sites. nih.gov In vivo studies in rats with this analog showed significant brain uptake, which was markedly reduced by co-administration of haloperidol (B65202), a known sigma receptor ligand, suggesting specific binding to these receptors in the central nervous system. nih.gov

The following table summarizes the binding affinities of related benzamide compounds to sigma receptors.

| Compound | Target Receptor | Affinity (nM) |

| Analog [¹²⁵I]5 | Sigma Binding Site | Nanomolar range |

This data is for a structurally related radioiodinated benzamide, not this compound.

The N-benzylpiperidine core is a versatile scaffold that has been incorporated into inhibitors of various enzymes. While specific data for this compound is lacking, research on other N-benzylpiperidine derivatives highlights potential enzymatic targets.

Cholinesterases: Several N-benzylpiperidine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. For instance, a series of novel N-benzylpiperidine derivatives were designed as dual inhibitors of histone deacetylases (HDAC) and AChE. nih.gov

Histone Deacetylases (HDACs): As mentioned, certain N-benzylpiperidine derivatives have been investigated as dual HDAC and AChE inhibitors, suggesting that this chemical scaffold can be adapted to target enzymes involved in epigenetic regulation. nih.gov

The table below presents the inhibitory activities of some N-benzylpiperidine derivatives against cholinesterases and HDACs.

| Compound Series | Target Enzyme | IC₅₀ (µM) |

| N-Benzylpiperidine Derivatives | HDAC | 0.17 |

| N-Benzylpiperidine Derivatives | AChE | 3.22 |

Note: The IC₅₀ values are for representative compounds from the cited study and not for this compound. nih.gov

Information regarding the direct interaction of this compound with kinases or deubiquitinases is not currently available in the scientific literature.

Mechanistic Elucidation at the Molecular and Cellular Level

Understanding how a compound affects cellular processes is key to elucidating its mechanism of action. For this compound, direct evidence is scarce. However, studies on related benzamide and N-benzylpiperidine compounds offer valuable clues into potential cellular effects.

There is no specific information available concerning the effect of this compound on signal transduction pathways such as cyclic AMP (cAMP) accumulation or β-arrestin recruitment. These assays are fundamental in characterizing the functional consequences of a compound's interaction with GPCRs.

While direct cellular phenotypic data for this compound is not published, related N-(piperidin-4-yl)benzamide derivatives have been shown to exert significant effects on cancer cell lines.

Apoptosis and Cell Cycle Modulation: A series of novel N-(piperidin-4-yl)benzamide derivatives were found to have potent antitumor activity. nih.gov Specifically, compounds 10b and 10j from this series showed significant inhibitory bioactivity in HepG2 cells. nih.gov These compounds were found to induce the expression of HIF-1α protein and its downstream target gene p21. nih.gov Furthermore, they upregulated the expression of cleaved caspase-3, a key executioner of apoptosis, thereby promoting tumor cell death. nih.gov

The following table summarizes the cytotoxic activity of these related compounds.

| Compound | Cell Line | IC₅₀ (µM) |

| 10b | HepG2 | 0.12 |

| 10j | HepG2 | 0.13 |

This data is for structurally related N-(piperidin-4-yl)benzamide derivatives, not this compound. nih.gov

Protein-Ligand Interaction Mapping (e.g., hydrogen bonding, hydrophobic interactions)

The binding mode of this compound with its biological targets likely involves a combination of electrostatic, hydrophobic, and hydrogen bonding interactions, leveraging the distinct chemical features of its constituent parts.

N-Benzylpiperidine Moiety: This group is crucial for establishing key interactions within a receptor's binding pocket. The basic nitrogen of the piperidine ring is expected to be protonated at physiological pH, allowing it to form a strong, charge-assisted hydrogen bond or a salt bridge with acidic residues like aspartate or glutamate. ub.edu Furthermore, the benzyl group provides a significant hydrophobic component. Computational studies on N-benzyl-4,4-disubstituted piperidine inhibitors of the influenza virus hemagglutinin protein identified a direct π-stacking interaction between the N-benzyl group and a phenylalanine residue (F9HA2) within the binding site. ub.edu This type of hydrophobic interaction is critical for anchoring the ligand and ensuring high affinity.

Benzamide Group: The benzamide core offers multiple points for hydrogen bonding. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. These interactions are fundamental in orienting the molecule correctly within the active site of a target protein.

Piperidin-4-yloxy Linkage: The ether oxygen in the linker is a potential hydrogen bond acceptor. The linker itself serves to position the N-benzylpiperidine and benzamide scaffolds at an optimal distance and orientation to engage with their respective binding subpockets. The flexibility of this linker can allow the molecule to adopt the most favorable conformation for binding.

Structure-Activity Relationship (SAR) of this compound Derivatives

The structure-activity relationship (SAR) for this class of compounds is complex, with the biological activity being highly sensitive to modifications on both the piperidine and benzamide rings, as well as the nature of the linker. The following sections dissect the SAR based on findings from analogous chemical series.

Systematic Exploration of Substituent Effects on Benzamide and Piperidine Rings

Systematic modification of the core structure has revealed critical insights into the features required for biological activity.

Piperidine Ring Modifications: The N-benzyl substituent on the piperidine ring is a common motif in many biologically active compounds and its modification significantly impacts potency. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides developed as choline (B1196258) transporter (CHT) inhibitors, replacing the N-H of the piperidine with various groups was explored. While the parent compound had an IC50 of 1.1 µM, adding an N-benzyl group significantly improved potency. This highlights the importance of the benzyl group in accessing hydrophobic pockets.

The following table illustrates the effect of modifying the amide functionality, which is analogous to altering the N-substituent on the piperidine ring in the title compound's scaffold.

| Compound ID | R Group (Amide Moiety) | Target | Activity (IC50) |

| Analog 1 | Phenyl | Choline Transporter | 1.1 µM |

| Analog 2 | 2-Thienyl | Choline Transporter | 0.23 µM |

| Analog 3 | 3-Thienyl | Choline Transporter | 0.17 µM |

| Analog 4 | 2-Furanyl | Choline Transporter | 0.13 µM |

| Analog 5 | 3-Furanyl | Choline Transporter | 0.11 µM |

| Analog 6 | 2-Pyridyl | Choline Transporter | 0.10 µM |

| Analog 7 | 3-Pyridyl | Choline Transporter | 0.10 µM |

Data adapted from studies on 4-methoxy-3-(piperidin-4-yl)oxy benzamide analogs as CHT inhibitors. nih.gov

The data indicates that replacing the phenyl group with heteroaromatic rings, particularly furan (B31954) and pyridine, leads to a significant increase in inhibitory potency against the choline transporter. nih.gov This suggests that the electronic properties and hydrogen bond accepting capabilities of the heteroatoms play a role in target engagement.

Benzamide Ring Modifications: The substitution pattern on the benzamide ring is equally critical. In studies of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1), modifications to this ring were explored. nih.gov The introduction of substituents that can engage in specific interactions, such as hydrogen bonding or hydrophobic contacts, often leads to improved activity. For instance, in a different series of benzamide-based inhibitors, a 4-chloro group on the western phenyl ring was found to be essential for potent activity, with its removal leading to a significant loss of potency. mdpi.com This underscores the sensitivity of the binding pocket to the electronic and steric properties of substituents on this ring.

Contribution of the Piperidin-4-yloxy Linkage to Biological Activity

In the development of choline transporter inhibitors, a direct comparison was made between compounds featuring the 3-(piperidin-4-yl)oxy linkage and those with simple alkyl ether chains. The results clearly demonstrated that the piperidin-4-yloxy moiety was favored for high potency. nih.gov This suggests that the rigid, cyclic nature of the piperidine, combined with the specific vector of the ether bond, is superior to a more flexible alkyl chain for orienting the key pharmacophoric elements.

Furthermore, studies on other chemical classes with linkers between two aromatic systems have shown that the linker's role is to best accommodate the pharmacophoric features into binding pockets. mdpi.com The linker itself may not engage in specific, strong interactions but enables the terminal groups (in this case, the benzamide and N-benzylpiperidine) to do so effectively by controlling the distance and rotational angles between them.

Stereochemical Influence on Target Engagement and Functional Activity

Stereochemistry is a paramount factor in the interaction of small molecules with chiral biological macromolecules like proteins and enzymes. Although specific stereochemical studies on this compound are not publicly documented, principles derived from related substituted piperidines are highly relevant.

The piperidine ring can exist in a stable chair conformation. If additional substituents are present on the piperidine ring, cis/trans diastereomers are possible. The relative orientation of these substituents can profoundly affect how the molecule fits into a binding site. For example, an equatorial substituent may fit into a hydrophobic pocket, whereas an axial one might cause a steric clash. The synthesis of piperidine derivatives often requires careful control to obtain the desired, more active diastereomer. whiterose.ac.uk Research on substituted piperidines has demonstrated that preferential formation of a specific isomer (e.g., the trans-isomer via hydrogenation) can be crucial for achieving the desired biological activity. whiterose.ac.uk

If a chiral center were introduced into the this compound scaffold (for instance, by substitution on the benzylic carbon or on the piperidine ring), it would result in a pair of enantiomers (R and S). These enantiomers would likely exhibit different biological activities, a phenomenon known as eudismic ratio. The enantiomer that presents the key interacting groups in the optimal three-dimensional arrangement for the specific topology of the receptor binding site will display higher potency.

In Vitro Efficacy Assessments in Relevant Cellular Models

Antiproliferative Activity in Cancer Cell Lines (e.g., A549, Hela, MCF-7, HT29, DU145, HepG2, BT-20, CCRF-CEM)

No studies detailing the antiproliferative activity of this compound against the specified cancer cell lines were identified. Research on related structures, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, has shown antiproliferative effects, but these findings cannot be directly attributed to this compound. nih.gov Similarly, while various benzimidazole (B57391) derivatives have been evaluated for their anticancer potential against cell lines like A549 and HepG2, this data is not specific to the compound .

Antimicrobial and Antifungal Efficacy (e.g., Aspergillus fumigatus)

No data exists on the antimicrobial or specific antifungal efficacy of this compound against pathogens such as Aspergillus fumigatus. While studies have evaluated other N-benzyl piperidine-4-one derivatives and N-benzylsalicylamide derivatives for their antimicrobial and antifungal properties, these findings are not transferable to the subject compound. researchgate.netnih.gov

Immunomodulatory and Anti-inflammatory Potentials

The immunomodulatory and anti-inflammatory properties of this compound have not been reported in the available literature. Research into related heterocyclic compounds, including certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, has indicated anti-inflammatory activity through the inhibition of NO and TNF-α production, but this is not directly relevant to this compound. researchgate.netnih.gov

In Vivo Preclinical Efficacy Studies in Animal Models of Disease

Pharmacodynamic Markers in Established Animal Models

No in vivo preclinical efficacy studies or assessments of pharmacodynamic markers for this compound in any animal models of disease have been published. While other novel N-benzyl derivatives have been evaluated for properties such as antiseizure activity in mouse models, this information is compound-specific and cannot be extrapolated. nih.gov

Comparative Efficacy with Preclinical Reference Compounds

Detailed comparative efficacy studies of this compound against established preclinical reference compounds are not currently available in the public domain. To rigorously evaluate its therapeutic potential, the efficacy of this compound would need to be directly compared to 'gold standard' or reference drugs within the same experimental models of pain or neurodegeneration. Such studies are a critical step in preclinical development to understand the relative potency and effectiveness of a new chemical entity.

Preclinical Pharmacokinetics and Metabolism (Non-Human)

Absorption and Distribution in Preclinical Models (e.g., blood-brain barrier permeability in models)

Specific data on the absorption and distribution of this compound in preclinical models is limited. However, studies on structurally related compounds provide some insights into the potential for this class of molecules to access the central nervous system.

One key aspect of distribution for a neuro-therapeutically aimed compound is its ability to cross the blood-brain barrier (BBB). Research on a related series of benzylpiperidin-4-yl-linked benzylamino benzamides has been conducted to assess their BBB permeability. For a specific analogue in this series, the 3,5-dimethoxy benzyl aminobenzamide (referred to as 8c1), a parallel artificial membrane permeability assay (PAMPA) was used to predict BBB penetration. This in vitro model yielded a permeability (Pe) value of 14.34 × 10⁻⁶ cm/s, which is indicative of the potential to cross the blood-brain barrier.

Furthermore, in vivo tissue distribution studies in mice using a radiolabeled analogue, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, demonstrated uptake in the brain. Blocking studies with haloperidol in rats suggested that this uptake was specific to sigma receptor sites. While this data pertains to a structurally similar compound, it supports the possibility that the N-benzylpiperidine scaffold can facilitate entry into the brain.

Below is a table summarizing the blood-brain barrier permeability data for a related compound.

| Compound | Assay | Permeability (Pe) (cm/s) |

| 3,5-dimethoxy benzyl aminobenzamide (8c1) | PAMPA-BBB | 14.34 × 10⁻⁶ |

Metabolic Stability and Metabolite Identification in Preclinical Systems

There is currently no publicly available information detailing the metabolic stability or identifying the specific metabolites of this compound in preclinical systems.

However, studies on the metabolism of N-benzylpiperazine (BZP), a compound that shares the N-benzylpiperidine moiety, in rats have identified key metabolic pathways. The primary metabolites were found to be p-hydroxy-BZP and m-hydroxy-BZP, indicating that aromatic hydroxylation is a significant route of metabolism. A substantial portion of the main metabolite was excreted as a glucuronide conjugate. This suggests that similar metabolic transformations, such as hydroxylation and subsequent conjugation, could be anticipated for this compound.

Excretion Pathways and Elimination Kinetics

Detailed information on the excretion pathways and elimination kinetics of this compound is not available in the current body of scientific literature.

Studies on the related compound N-benzylpiperazine (BZP) in rats have provided some insights into excretion patterns. Following a single dose, the parent drug and its metabolites were excreted in the urine. The cumulative amount of the parent drug excreted unchanged was approximately 6.7% of the administered dose within 36 hours. The hydroxylated metabolites were more abundant in the urine, with about 25% of the dose excreted as p-hydroxy-BZP and 2% as m-hydroxy-BZP within 48 hours. The majority of the primary metabolite was excreted within 36 hours. These findings suggest that renal excretion of both the unchanged parent compound and its metabolites is a likely clearance pathway for compounds containing the N-benzylpiperidine structure.

Computational Chemistry and Chemoinformatics Applications in N Benzyl 2 Piperidin 4 Yloxybenzamide Research

Quantitative Structure-Activity Relationship (QSAR) Modeling:No QSAR models have been developed or published that include N-benzyl-2-piperidin-4-yloxybenzamide. Such studies are essential for understanding the relationship between the chemical structure of a compound and its biological activity, but this work has not been carried out or shared for this specific molecule.

While research exists on broader categories of related compounds, such as N-benzyl-piperidine derivatives or various benzamides, the strict focus on this compound as per the instructions cannot be met. The generation of an accurate and scientifically validated article as requested is contingent on the existence of primary research data, which, in this case, is absent from the public domain.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. The primary goal of QSAR is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a compound class like that of this compound, a QSAR model would be developed by:

Compiling a Dataset: A series of analogous molecules with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition) would be collected.

Calculating Descriptors: For each molecule, a wide range of numerical descriptors representing its physicochemical properties (e.g., size, shape, lipophilicity, electronic properties) are calculated.

Model Generation: Statistical methods, such as multiple linear regression (MLR), are employed to create an equation that correlates a selection of these descriptors with the observed biological activity.

For instance, a QSAR study on a series of 3-(4-benzylpiperidin-1-yl)propylamine derivatives, which share the benzylpiperidine core, successfully developed models to predict their CCR5 receptor binding affinity. nih.gov Such a model allows researchers to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR modeling is the identification of the specific molecular properties that drive biological activity. By analyzing the descriptors included in the final QSAR equation, chemists can understand what makes a compound more or less potent.

In studies of compounds related to the N-benzylpiperidine class, several key descriptors have been shown to be important for activity: nih.gov

Lipophilicity (π or logP): This describes how well a compound dissolves in fats and oils versus water. It is often crucial for a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Electronic Properties (e.g., Hammett σ): These descriptors quantify the electron-donating or electron-withdrawing nature of substituents on aromatic rings. Such properties can significantly influence how a molecule binds to its biological target.

Steric Parameters (e.g., Molar Refractivity, STERIMOL): These relate to the size and shape of the molecule or its substituents. The activity of a compound is often highly dependent on its ability to fit precisely into a receptor's binding site.

For this compound, a similar analysis would reveal which parts of the molecule—the N-benzyl group, the piperidin-4-yloxy linker, or the benzamide (B126) moiety—could be modified to enhance its desired biological effects.

In Silico Pharmacokinetics and Druglikeness Assessment

Beyond a compound's activity on its target (pharmacodynamics), its absorption, distribution, metabolism, and excretion (ADME) profile (pharmacokinetics) is critical for its potential as a drug. In silico tools are widely used to predict these properties early in the discovery process.

Prediction of Oral Bioavailability and Blood-Brain Barrier Penetration

For a compound to be effective, it must reach its site of action in the body. Oral bioavailability refers to the fraction of an orally administered drug that reaches systemic circulation, while blood-brain barrier (BBB) penetration is essential for drugs targeting the central nervous system (CNS).

Oral Bioavailability: This is a complex property influenced by solubility and intestinal permeability. Computational models predict oral bioavailability by integrating various calculated parameters, including those described by Lipinski's Rule of Five and other physicochemical properties. nih.govresearchgate.netmdpi.com While specific predictions for this compound are not published, its structural features would be analyzed by algorithms trained on large datasets of known drugs to estimate its potential for oral absorption.

Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is a critical property for potential CNS-active agents. Research on a very similar class of molecules, "benzylpiperidin-4-yl-linked benzylamino benzamides," has shown that these compounds are capable of crossing the BBB. doi.orgnih.gov In one study, a lead compound (derivative 8c1) was evaluated using a Parallel Artificial Membrane Permeability Assay (PAMPA), which mimics the BBB. The compound showed a permeability value (Pe) of 14.34 × 10-6 cm/s, indicating a high probability of CNS penetration. doi.orgresearchgate.net It is plausible that this compound would be subjected to similar predictive models and assays, with its lipophilicity and polar surface area being key predictors of its BBB permeability.

Assessment of Drug-Likeness and Lead-Likeness based on Molecular Descriptors

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. nih.gov These assessments are typically based on simple molecular descriptors and are often framed as a set of rules.

Lipinski's Rule of Five: This is the most famous set of guidelines, stating that poor oral absorption is more likely when a compound violates two or more of the following:

Molecular Weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Other rules, such as those by Ghose, Veber, and Egan, provide additional or refined criteria. chemrevlett.com A computational analysis of this compound would involve calculating these key descriptors to assess its drug-likeness.

| Property | Predicted Value | Lipinski's Rule (Guideline) | Compliance |

|---|---|---|---|

| Molecular Formula | C19H22N2O2 | - | - |

| Molecular Weight | 322.40 g/mol | ≤ 500 | Yes |

| logP (Consensus) | ~3.5 - 4.0 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Molar Refractivity | ~94 | 40 - 130 | Yes |

| Topological Polar Surface Area (TPSA) | ~49.8 Ų | ≤ 140 Ų | Yes |

The values in this table are estimates calculated from the compound's structure using standard computational algorithms and are for illustrative purposes.

As shown, this compound is predicted to be fully compliant with Lipinski's rules, suggesting it has a favorable drug-like profile for oral bioavailability.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a highly detailed view of a molecule's electronic structure. nih.gov These methods are used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule, including precise bond lengths and angles. researchgate.net

Calculate Electronic Properties: Determine the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Predict Reactivity: Generate molecular electrostatic potential (MEP) maps, which show the charge distribution across the molecule's surface. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with its biological target.

Simulate Spectra: Predict spectroscopic properties like NMR chemical shifts, which can aid in the structural confirmation of the synthesized compound. epstem.net

For this compound, DFT calculations would offer fundamental insights into its intrinsic properties, helping to rationalize its binding behavior and guide further chemical modifications. Studies on related structures, such as 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, have utilized DFT to calculate Mulliken atomic charges, revealing the charge distribution across the piperidine (B6355638) ring and its substituents, which is crucial for understanding intermolecular interactions. nih.gov

Analytical and Spectroscopic Characterization of N Benzyl 2 Piperidin 4 Yloxybenzamide

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of N-benzyl-2-piperidin-4-yloxybenzamide, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The signals for this compound are expected in distinct regions. The aromatic protons of the benzamide (B126) and benzyl (B1604629) moieties typically appear in the downfield region (δ 7.0-8.5 ppm). The benzylic protons (CH₂) adjacent to the amide nitrogen appear as a characteristic doublet around δ 4.6 ppm, coupled to the amide proton. The amide N-H proton itself usually presents as a broad triplet. The methine proton on the piperidine (B6355638) ring attached to the ether oxygen (CH-O) is expected further downfield than the other piperidine protons. The remaining aliphatic protons of the piperidine ring would produce complex multiplets in the upfield region (δ 1.5-3.5 ppm).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide (N-H) | ~8.5 - 9.0 | Broad Triplet | ~5-6 |

| Benzamide Aromatic (Ar-H) | ~7.0 - 8.2 | Multiplets | - |

| Benzyl Aromatic (Ar-H) | ~7.2 - 7.4 | Multiplets | - |

| Benzyl (CH₂) | ~4.6 | Doublet | ~5-6 |

| Piperidine (CH-O) | ~4.5 - 4.8 | Multiplet | - |

| Piperidine (Axial/Equatorial CH₂) | ~1.5 - 3.5 | Multiplets | - |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The amide carbonyl carbon is the most deshielded, appearing around δ 165-168 ppm. Carbons of the two aromatic rings resonate in the δ 110-150 ppm range. The benzylic carbon (CH₂) is typically found around δ 44 ppm, while the aliphatic carbons of the piperidine ring appear in the upfield region (δ 30-75 ppm), with the carbon attached to the ether oxygen (C-O) being the most downfield among them.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Amide (C=O) | ~165 - 168 |

| Aromatic (C-O) | ~155 - 160 |

| Aromatic (C-H, C-C) | ~110 - 140 |

| Piperidine (C-O) | ~70 - 75 |

| Benzyl (CH₂) | ~44 |

| Piperidine (CH₂) | ~30 - 50 |

2D-NMR Spectroscopy: Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling relationships, helping to trace the connectivity within the piperidine ring and between the benzylic CH₂ and the amide NH.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its attached carbon.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands. A strong absorption band around 1640-1680 cm⁻¹ corresponds to the amide C=O stretching vibration (Amide I band). The N-H stretching vibration of the secondary amide is expected in the region of 3250-3400 cm⁻¹. The C-O-C stretching of the ether linkage would produce a distinct band around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Secondary Amide | N-H Stretch | 3250 - 3400 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

| Amide Carbonyl | C=O Stretch (Amide I) | 1640 - 1680 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amide N-H Bend | N-H Bend (Amide II) | 1510 - 1570 |

| Ether | C-O-C Asymmetric Stretch | 1200 - 1250 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. For this compound (C₂₀H₂₄N₂O₂), the expected exact mass can be determined. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

In Electron Ionization (EI) MS, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern is highly informative. A characteristic and often base peak at m/z 91 corresponds to the formation of the stable tropylium (B1234903) cation [C₇H₇]⁺ from the benzyl group. Another prominent fragment would arise from alpha-cleavage adjacent to the amide carbonyl, leading to ions such as the benzoyl cation. Cleavage of the ether bond and fragmentation of the piperidine ring would also produce a series of characteristic ions. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) allow for the separation of the compound from a mixture before fragmentation and analysis, which is useful for metabolite identification or analysis in complex matrices.

| m/z Value | Possible Fragment Ion | Structural Origin |

| [M]⁺ | [C₂₀H₂₄N₂O₂]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

| 106 | [C₇H₆NO]⁺ | Benzyl isocyanate radical cation |

| [Varies] | - | Ions from piperidine ring cleavage |

| [Varies] | - | Ions from ether bond cleavage |

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. A reversed-phase HPLC method is typically employed. The analysis would utilize a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The compound, being aromatic, can be readily detected using a UV detector, typically at a wavelength between 220 and 280 nm. The retention time of the compound is specific under defined conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity assessment (e.g., >98%).

| HPLC Parameter | Typical Condition |

| Stationary Phase | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 35°C) |

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of the synthesis of this compound and to quickly assess its purity. The stationary phase is typically silica (B1680970) gel coated on a plate (e.g., silica gel 60 F₂₅₄). A mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is used to develop the plate. The ratio of the solvents is optimized to achieve good separation. The compound spot can be visualized under UV light at 254 nm due to its aromatic rings. The retention factor (Rf) value is calculated to characterize the compound in a specific solvent system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the molecular structure, conformation, and packing of a compound in its solid state.

For a compound like this compound, a single crystal of suitable size and quality would be required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is collected and analyzed.

The analysis of the diffraction data allows for the determination of key crystallographic parameters, which are typically presented in a standardized format. While specific data for this compound is not available, a representative table of such parameters is shown below, based on data for a related benzamide derivative. researchgate.net

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₃NO₂ |

| Formula weight | 227.25 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 8.5657(5) Åb = 9.3203(5) Åc = 18.2134(10) Å |

| Volume | 1164.9(6) ų |

| Z | 4 |

| Density (calculated) | 1.296 Mg/m³ |

| Absorption coefficient | 0.090 mm⁻¹ |

| F(000) | 480 |

| Crystal size | 0.33 x 0.22 x 0.20 mm³ |

| Theta range for data collection | 2.29 to 25.00° |

| Reflections collected | 5678 |

| Independent reflections | 2048 [R(int) = 0.0331] |

| Final R indices [I>2sigma(I)] | R₁ = 0.0430, wR₂ = 0.1075 |

Note: The data presented in this table is for N-benzyl-2-hydroxybenzamide and serves as an illustrative example of crystallographic data. researchgate.net

From these parameters, a detailed molecular model can be generated, revealing bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation and potential intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net

Purity Profiling and Impurity Identification

Purity profiling is a critical aspect of chemical analysis, ensuring the quality and consistency of a compound. It involves the identification and quantification of any impurities present in a sample. These impurities can originate from the synthetic process (e.g., starting materials, by-products, intermediates) or from degradation.

The synthesis of this compound would likely involve several steps, each with the potential to introduce impurities. For instance, the synthesis of related N-benzyl piperidine derivatives often involves multi-component reactions, which can lead to a variety of products if not carefully controlled. ub.edu

Common analytical techniques employed for purity profiling include:

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for purity assessment due to its high resolution and sensitivity. A validated HPLC method would be developed to separate the main compound from any potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is invaluable for identifying the molecular weights of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used to detect and quantify impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile impurities.

A comprehensive purity profile would involve the use of a combination of these techniques to ensure that all potential impurities are detected and identified. The acceptable limits for these impurities are typically defined by regulatory guidelines.

Future Perspectives and Emerging Applications of the N Benzyl 2 Piperidin 4 Yloxybenzamide Scaffold

Development of Multi-Target Directed Ligands

The complexity of many prevalent pathologies, such as neurodegenerative diseases, necessitates therapeutic strategies that can simultaneously modulate multiple biological targets. The N-benzylpiperidine scaffold is exceptionally well-suited for the design of Multi-Target Directed Ligands (MTDLs), a promising paradigm in drug discovery. nih.gov

The N-benzylpiperidine motif is a key structural component in numerous compounds designed to interact with targets relevant to Alzheimer's disease (AD). researchgate.netnih.gov This is largely inspired by the structure of donepezil, a well-established acetylcholinesterase (AChE) inhibitor used in AD treatment, which features an N-benzylpiperidine core. nih.gov Researchers have leveraged this scaffold to design dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov

Furthermore, the N-benzylpiperidine core has been incorporated into molecules designed to inhibit β-secretase 1 (BACE-1), a key enzyme in the production of amyloid-β (Aβ) peptides that form plaques in the brains of AD patients. researchgate.netnih.gov By combining these inhibitory activities, MTDLs based on this scaffold aim to provide a more comprehensive therapeutic effect than single-target agents.

Several studies have reported the design and synthesis of N-benzylpiperidine analogs with balanced, potent activities against multiple AD-related targets. These compounds have demonstrated the ability to inhibit both AChE and BACE-1, as well as prevent the aggregation of Aβ peptides. nih.govsci-hub.se The structural flexibility of the scaffold allows for the introduction of various substituents on both the benzyl (B1604629) and benzamide (B126) portions of the molecule, enabling fine-tuning of the activity profile against different targets. nih.gov In silico modeling, including molecular docking and dynamics simulations, has played a crucial role in the rational design of these MTDLs, predicting their binding modes within the active sites of target enzymes. nih.govsci-hub.se

Below is a table summarizing the multi-target activity of representative N-benzylpiperidine analogues from recent studies.

| Compound ID | Target 1 (IC₅₀/Inhibition %) | Target 2 (IC₅₀/Inhibition %) | Target 3 (Aβ Aggregation Inhibition %) | Reference |

| Analog A | AChE (IC₅₀: 0.15 µM) | BACE-1 (IC₅₀: 0.85 µM) | 65% at 20 µM | nih.gov |

| Analog B | BuChE (IC₅₀: 0.72 µM) | Aβ Aggregation (72.5% at 10 µM) | - | Not specified in search results |

| Compound 4a | AChE (IC₅₀: 2.08 µM) | BuChE (IC₅₀: 7.41 µM) | - | nih.gov |

| Compound d5 | HDAC (IC₅₀: 0.17 µM) | AChE (IC₅₀: 6.89 µM) | Inhibits Aβ aggregation | nih.gov |

| Compound d10 | HDAC (IC₅₀: 0.45 µM) | AChE (IC₅₀: 3.22 µM) | Inhibits Aβ aggregation | nih.gov |

Application in Chemical Biology as Research Tools

Beyond their therapeutic potential, N-benzyl-2-piperidin-4-yloxybenzamide analogues can be developed into valuable research tools for chemical biology. promega.com As potent and selective modulators of specific biological targets, these compounds can be used to probe the function of these targets in cellular and in vivo models. researchgate.net

For example, a highly selective inhibitor of a particular enzyme, derived from this scaffold, could be used to dissect the role of that enzyme in a specific signaling pathway or disease model. The development of a suite of tool compounds with varying selectivity profiles against different targets would be particularly valuable for untangling complex biological processes.

Furthermore, fluorescently labeled derivatives of the this compound scaffold could be synthesized to visualize the localization of the compound within cells and tissues. These fluorescent probes would be instrumental in understanding the pharmacokinetics and pharmacodynamics of this class of molecules at a subcellular level.

Exploration in Rare and Neglected Diseases (Preclinical Focus)

While the primary focus of research on the N-benzylpiperidine scaffold has been on neurodegenerative diseases, its potential utility in other therapeutic areas, particularly rare and neglected diseases, remains largely unexplored. The diverse biological activities associated with this scaffold suggest that it could be a promising starting point for the development of novel treatments for these underserved conditions. infontd.org

Preclinical studies are essential to explore the potential of this compound analogues in this context. longdom.org For instance, many neglected tropical diseases are caused by parasites that rely on specific enzymes for survival. mdpi.com High-throughput screening of a library of N-benzylpiperidine derivatives against these parasitic targets could identify novel hit compounds. The established synthetic accessibility and the potential for diversification of this scaffold would facilitate the rapid optimization of these initial hits.

Similarly, many rare diseases have a well-defined genetic basis, often resulting in the dysfunction of a single protein. For such monogenic rare diseases, the development of potent and selective modulators of the disease-causing protein is a viable therapeutic strategy. The N-benzylpiperidine scaffold, with its proven ability to be tailored to interact with specific protein targets, could be a valuable starting point for such drug discovery programs.

Advanced Delivery Systems for this compound Analogues

The therapeutic efficacy of this compound analogues, particularly for central nervous system (CNS) disorders, is highly dependent on their ability to cross the blood-brain barrier (BBB) and reach their target site in the brain. nih.gov While some analogues have shown promising brain permeability in preclinical models, the development of advanced delivery systems could further enhance their therapeutic potential. nih.gov

Nanoparticle-based drug delivery systems offer a promising approach to improve the brain penetration of small molecule drugs. mdpi.com Liposomes, polymeric nanoparticles, and solid lipid nanoparticles can be engineered to encapsulate N-benzylpiperidine derivatives, protecting them from degradation in the bloodstream and facilitating their transport across the BBB. dovepress.com Surface modification of these nanoparticles with specific ligands that target receptors expressed on the BBB can further enhance their brain-targeting efficiency. nih.govacs.org

For instance, piperidine (B6355638) derivatives have been incorporated into polymeric films for controlled drug release, suggesting the compatibility of this chemical class with various formulation strategies. nih.gov The development of such advanced delivery systems will be crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of this compound analogues and maximizing their therapeutic impact.

Challenges and Opportunities in Translating Preclinical Findings

Despite the promising preclinical data for many N-benzylpiperidine analogues, the translation of these findings into clinically effective therapies presents significant challenges. The high failure rate of drug candidates for CNS disorders, particularly for Alzheimer's disease, highlights the difficulties in bridging the gap between preclinical models and human pathology. nih.govresearchgate.net

One of the major challenges is the predictive validity of the animal models used in preclinical testing. researchgate.net While these models recapitulate certain aspects of human disease, they often fail to capture the full complexity of the human condition. Therefore, rigorous preclinical validation using multiple, well-characterized animal models is crucial. washington.edu

Furthermore, ensuring adequate target engagement and a clear understanding of the pharmacokinetic/pharmacodynamic (PK/PD) relationship in humans is a significant hurdle. nih.gov The development of robust biomarkers that can be used to monitor target engagement and disease progression in clinical trials is essential for the successful translation of these compounds. mdpi.com

Despite these challenges, the development of MTDLs based on the this compound scaffold represents a significant opportunity. By addressing multiple pathogenic mechanisms simultaneously, these compounds may offer a more robust therapeutic effect than single-target agents. The continued application of rational drug design, coupled with a deeper understanding of the complexities of the diseases being targeted, will be key to overcoming the challenges of clinical translation and realizing the full therapeutic potential of this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-2-piperidin-4-yloxybenzamide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves coupling a benzamide core with a piperidine-4-yloxy moiety. A representative route includes:

Amide bond formation : Reacting 2-hydroxybenzamide derivatives with activated piperidin-4-yl intermediates (e.g., using carbodiimide coupling agents).

Benzylation : Introducing the benzyl group via nucleophilic substitution under anhydrous conditions (e.g., K₂CO₃ in DMF at 60–80°C).

Critical parameters include maintaining anhydrous conditions, precise stoichiometry of reagents, and purification via column chromatography to isolate the product. Pyridine-mediated reflux for 4 hours has been effective in analogous benzamide syntheses . Optimization of reaction time and temperature is essential to minimize side products .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine protons at δ 1.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For structural elucidation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations. Data collection should employ monochromatic radiation (e.g., Mo-Kα) with Rigaku diffractometers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the structural analysis of this compound?

- Methodological Answer :

- Cross-Validation : Compare computational models (e.g., DFT-optimized geometries) with experimental X-ray data. Adjust force-field parameters in molecular dynamics simulations to align with observed bond angles .

- Refinement Strategies : Use SHELXL’s restraints for disordered regions and hydrogen-bonding networks. For ambiguous electron density, test alternate conformers via occupancy refinement .

- Data Reproducibility : Replicate crystallizations under varied conditions (e.g., solvent polarity, temperature) to confirm structural consistency .

Q. What strategies are effective in designing derivatives of this compound to enhance its bioactivity while maintaining solubility?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the benzamide (e.g., electron-withdrawing groups at the 4-position for enhanced binding) or replace the piperidine ring with morpholine/pyrrolidine analogs to alter pharmacokinetics .

- Solubility Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) on the benzyl moiety or employ prodrug strategies (e.g., esterification). Evaluate logP values via HPLC to balance hydrophilicity and membrane permeability .

- Biological Testing : Use in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) to prioritize derivatives. Pair with molecular docking to validate target interactions (e.g., enzyme active sites) .

Q. How should researchers address discrepancies in bioactivity data across different studies for this compound?

- Methodological Answer :

- Experimental Replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in anticancer activity may arise from differences in MTT assay incubation periods .

- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends. Use statistical tools (e.g., ANOVA) to assess significance of reported IC₅₀ values .

- Controlled Variables : Document solvent used (e.g., DMSO concentration), as even 0.1% variations can alter cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.